5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid
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Overview
Description
5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid is a compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve high pressure and temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, amination, and hydrogenation reactions. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using metal catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Similar structure but different functional groups.
N-Substituted piperidine-3-carboxylic acid derivatives: Variations in the substituents on the piperidine ring.
Uniqueness
5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5-[ethyl(propyl)amino]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
DQLRCEZNWXXNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C1CC(CNC1)C(=O)O |
Origin of Product |
United States |
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